REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:10][C:9]2[C:4](=[C:5]([CH3:12])[CH:6]=[CH:7][C:8]=2[CH3:11])[CH:3]1O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH2:10][C:9]2[C:4]([CH:3]=1)=[C:5]([CH3:12])[CH:6]=[CH:7][C:8]=2[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
9.06 g
|
Type
|
reactant
|
Smiles
|
CC1C(C2=C(C=CC(=C2C1)C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
Dean-Stark separator and bubble condenser
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
distilling the toluene-H2O azeotrope
|
Type
|
TEMPERATURE
|
Details
|
the temperature increased toward the boiling point of toluene
|
Type
|
ADDITION
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Details
|
treating the solution with 100 ml of saturated NaHCO3 aqueous solution
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with Et2O with the standard procedure
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC2=C(C=CC(=C2C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.24 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |